molecular formula C12H26 B14552085 2,2,6-Trimethylnonane CAS No. 62184-52-5

2,2,6-Trimethylnonane

Cat. No.: B14552085
CAS No.: 62184-52-5
M. Wt: 170.33 g/mol
InChI Key: BUTMZMIZSWINDK-UHFFFAOYSA-N
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Description

2,2,6-Trimethylnonane is a branched-chain alkane with the molecular formula C₁₂H₂₆ . As a hydrocarbon, it is expected to be non-polar and hydrophobic, typically resulting in low water solubility and high solubility in organic solvents. Alkanes of this nature are of significant interest in various research fields, including organic chemistry, materials science, and fuel development. They often serve as model compounds in catalytic studies, such as isomerization and cracking, or as inert solvents for chemical reactions. Potential research applications also include its use as a precursor in organic synthesis or a standard in analytical chemistry (e.g., gas chromatography). The branched structure of this compound may influence its physical properties, such as melting point, boiling point, and octane rating, making it relevant for investigations into structure-property relationships. Researchers value this compound for exploring reaction mechanisms and developing new synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. 💡 How to Find More Information: To complete this product description with accurate data, consider these approaches: - Search specialized chemical databases like SciFinder or Reaxys, which often contain detailed property and application data. - Review scientific literature for research papers that mention this specific compound. - Consult technical data sheets from other chemical suppliers that may list applications, safety data, and physical properties.

Properties

CAS No.

62184-52-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-8-11(2)9-7-10-12(3,4)5/h11H,6-10H2,1-5H3

InChI Key

BUTMZMIZSWINDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCC(C)(C)C

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of 2,2,6 Trimethylnonane

De Novo Synthesis Strategies for Branched Nonanes

The construction of a specific branched alkane like 2,2,6-trimethylnonane necessitates strategic carbon-carbon bond formation and, in some cases, subsequent saturation of the carbon skeleton. The following sections explore plausible synthetic routes based on fundamental organic chemistry principles.

Catalytic Hydrogenation Approaches for Saturated Hydrocarbons

Catalytic hydrogenation is a fundamental process for the saturation of unsaturated carbon-carbon bonds, converting alkenes and alkynes into alkanes. ucla.edu This method is typically the final step in a multi-step synthesis, where an unsaturated precursor of the target alkane is first constructed. For the synthesis of this compound, a hypothetical precursor such as 2,2,6-trimethylnonene would be subjected to hydrogenation.

The reaction involves the addition of hydrogen gas (H₂) across the double or triple bonds in the presence of a metal catalyst. tcichemicals.com Commonly used catalysts include platinum, palladium, and nickel. libretexts.org The catalyst provides a surface for the reaction to occur, facilitating the cleavage of the H-H bond and the addition of hydrogen atoms to the unsaturated bond. libretexts.org The process is typically a syn-addition, where both hydrogen atoms add to the same face of the double or triple bond. ucla.eduyoutube.com

The efficiency of catalytic hydrogenation can be influenced by the steric hindrance around the unsaturated bond. organicchemistrydata.org Highly substituted alkenes may require more forcing conditions to achieve complete reduction.

Table 1: Common Catalysts for Hydrogenation of Unsaturated Hydrocarbons

CatalystCommon FormGeneral Reaction ConditionsSelectivity Notes
PalladiumPd/C (Palladium on Carbon)Room temperature to moderate heat, H₂ gasHighly active and widely used for various functional groups.
PlatinumPtO₂ (Adams' catalyst)Room temperature, H₂ gas, often in acidic mediaVery effective for a broad range of reductions.
NickelRaney NickelElevated temperature and pressure of H₂ gasA more cost-effective option, often used in industrial processes.

Alkylation Reactions in Carbon-Carbon Bond Formation for Alkane Synthesis

Alkylation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. mt.com In the context of synthesizing highly branched alkanes like this compound, alkylation can be envisioned through several strategies, including the coupling of smaller alkyl units.

One potential, though challenging, approach would be the direct alkylation of a less-branched alkane. However, such reactions are often difficult to control and can lead to a mixture of products. A more controlled method involves the use of organometallic reagents. For example, an organocuprate reagent (Gilman reagent) could be used to couple with an appropriate alkyl halide.

Another relevant industrial process is the alkylation of light olefins and isoparaffins to produce high-octane gasoline components, known as alkylate. mt.com This process typically uses strong acid catalysts like hydrofluoric acid (HF) or sulfuric acid (H₂SO₄) to generate carbocation intermediates that drive the alkylation. mt.com While not a direct synthesis of a single specific isomer like this compound, the underlying principles of carbocation-mediated C-C bond formation are relevant.

Table 2: Illustrative Alkylation Strategies for Branched Alkane Synthesis

Alkylation StrategyReactantsCatalyst/ReagentGeneral Principle
Organocuprate CouplingAlkyl halide and a lithium dialkylcuprateN/AFormation of a new C-C bond by coupling an alkyl group from the cuprate (B13416276) with the alkyl halide.
Alkane AlkylationIsoalkane and an alkeneStrong acid (e.g., HF, H₂SO₄)Carbocation-mediated addition of an alkane to an alkene, leading to a larger, more branched alkane.
Alkyne AlkylationTerminal alkyne and an alkyl halideStrong base (e.g., NaNH₂) followed by the alkyl halideDeprotonation of the alkyne to form a nucleophilic acetylide, which then attacks the alkyl halide. youtube.com

Grignard Reagent-Mediated Synthesis of Branched Hydrocarbon Skeletons

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, making it highly suitable for constructing the carbon skeleton of this compound. organic-chemistry.org This method typically involves the reaction of a Grignard reagent (R-MgX) with an electrophilic carbon, such as a carbonyl group in an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com

A plausible multi-step synthesis of this compound using this approach could involve the following steps:

Formation of a tertiary alcohol: Reaction of a suitable ketone with a Grignard reagent. For instance, the reaction of 2-heptanone (B89624) with tert-butylmagnesium chloride or the reaction of 5-methyl-2-hexanone (B1664664) with tert-butylmagnesium chloride would yield a tertiary alcohol precursor. masterorganicchemistry.com The addition of the Grignard reagent to the carbonyl carbon is the key C-C bond-forming step. masterorganicchemistry.com

Dehydration: The resulting tertiary alcohol can then be dehydrated, typically using an acid catalyst, to form an alkene.

Hydrogenation: The final step would be the catalytic hydrogenation of the alkene to the desired saturated alkane, this compound, as described in section 2.1.1.

The choice of ketone and Grignard reagent is critical to building the correct carbon framework. Steric hindrance can be a limiting factor in Grignard reactions with highly substituted ketones. organic-chemistry.org

Table 3: Retrosynthetic Analysis of this compound via Grignard Reaction

Target Bond CleavageRequired KetoneRequired Grignard ReagentIntermediate Alcohol
C6-C72-Heptanonetert-Butylmagnesium chloride2,2-Dimethyl-6-nonanol
C2-C35-Methyl-2-hexanonetert-Butylmagnesium chloride2,2,6-Trimethyl-3-nonanol

Friedel-Crafts Alkylation in Branched Alkane Preparation

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkyl halide reacts with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to generate a carbocation or a related electrophilic species. masterorganicchemistry.commt.com This electrophile is then attacked by the electron-rich aromatic ring. libretexts.org

Due to its mechanism, the Friedel-Crafts alkylation is fundamentally a reaction of aromatic compounds and is not directly applicable to the de novo synthesis of a non-aromatic, branched alkane like this compound from non-aromatic precursors. wikipedia.orgmasterorganicchemistry.com While it is a powerful tool for creating alkylated aromatic compounds, it does not provide a direct route for the construction of purely aliphatic skeletons. One of the limitations of this reaction is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one before alkylating the aromatic ring. masterorganicchemistry.com

Catalytic Hydrogenation of Olefin Precursors to Branched Alkanes

As an extension of the principles discussed in section 2.1.1, the synthesis of this compound can be achieved through the catalytic hydrogenation of a suitable olefin (alkene) precursor. The core of this synthetic strategy lies in the initial preparation of an unsaturated hydrocarbon with the correct carbon skeleton and the desired branching.

For example, an alkene such as 2,2,6-trimethyl-x-nonene (where 'x' denotes the position of the double bond) would be a direct precursor. The synthesis of such an olefin could be accomplished through various elimination reactions, such as the dehydration of an alcohol (as mentioned in the Grignard synthesis route) or the dehydrohalogenation of an alkyl halide.

Once the olefin precursor is obtained, its conversion to the final saturated alkane is achieved through catalytic hydrogenation. youtube.com This reaction is typically highly efficient and results in the addition of two hydrogen atoms across the double bond, yielding the corresponding alkane. youtube.com The choice of catalyst (e.g., Pd, Pt, Ni) can be tailored to the specific substrate and desired reaction conditions. tcichemicals.com The reaction is generally exothermic, with the heat of hydrogenation providing a measure of the stability of the starting alkene. youtube.comyoutube.com

Advanced Mechanistic Studies of this compound Formation

While specific mechanistic studies focused solely on the formation of this compound are not extensively documented, the mechanisms of the underlying reactions that would be employed in its synthesis are well-established.

In a Grignard-based synthesis , the key mechanistic step is the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate which, upon acidic workup, is protonated to yield the tertiary alcohol. The subsequent acid-catalyzed dehydration proceeds via an E1 or E2 mechanism, depending on the structure of the alcohol and the reaction conditions, to form an alkene. The final catalytic hydrogenation occurs on the surface of a metal catalyst, where H₂ is activated and adds in a syn-fashion to the double bond.

In alkylation reactions that could hypothetically lead to this compound, the mechanism would likely involve carbocation intermediates. For instance, in an acid-catalyzed alkylation of an alkene with an alkane, a proton or a Lewis acid would initiate the formation of a carbocation from the alkene. This carbocation would then be attacked by a C-H bond of the alkane, leading to a larger carbocation that would ultimately be neutralized to form the final product. A significant challenge in such mechanisms is the potential for carbocation rearrangements via hydride or alkyl shifts to form more stable carbocations, which can lead to a mixture of isomeric products. wikipedia.org

The study of these fundamental mechanisms is crucial for predicting the outcome of a given synthetic route and for optimizing reaction conditions to favor the formation of the desired highly branched alkane, this compound, while minimizing the formation of undesired side products.

Carbon-Carbon Bond Cleavage in Diketone Precursors to Branched Alkane Moieties

The cleavage of carbon-carbon bonds in diketone precursors represents a powerful, albeit less common, strategy for the synthesis of complex branched alkane structures. While direct synthesis of this compound through this method is not extensively documented in the literature, the principles of catalytic cracking and other C-C bond scission reactions in carbonyl compounds provide a conceptual framework.

Catalytic cracking, a cornerstone of the petroleum industry, breaks down large hydrocarbon molecules into smaller, often more branched, alkanes. technion.ac.iljmaterenvironsci.comchemistrysteps.com This process typically employs zeolite catalysts at high temperatures (around 500°C) and moderate pressures. jmaterenvironsci.comchemistrysteps.com The mechanism involves the formation of carbocation intermediates on the acidic sites of the zeolite. technion.ac.iljmaterenvironsci.com These carbocations can undergo rearrangement to more stable, branched structures before fragmentation, leading to a higher proportion of branched alkanes in the product mixture. technion.ac.iljmaterenvironsci.com While not a targeted synthesis, this industrial process underscores the thermodynamic preference for branched alkane frameworks.

More controlled C-C bond cleavage can be achieved in laboratory settings. For instance, the cleavage of β-diketones is a known transformation, often catalyzed by enzymes or metal complexes. acs.org These reactions typically proceed through retro-Claisen type mechanisms. While these methods often lead to functionalized products rather than simple alkanes, subsequent reduction steps could potentially yield the desired hydrocarbon.

A hypothetical pathway to a branched alkane like this compound from a diketone precursor could involve a retro-aldol or related fragmentation reaction of a larger, specifically synthesized polyketone structure, followed by exhaustive reduction of the remaining carbonyl groups. The challenge lies in the synthesis of the appropriate diketone precursor that would cleave at the desired positions to yield the trimethylnonane skeleton.

Table 1: General Parameters for Catalytic Cracking of Hydrocarbons

ParameterTypical RangePurpose
Catalyst Zeolites (e.g., ZSM-5)Provide acidic sites for carbocation formation. technion.ac.iljmaterenvironsci.com
Temperature 450-550 °CProvides energy for C-C bond cleavage. jmaterenvironsci.comchemistrysteps.com
Pressure Moderately lowFavors the formation of gaseous products. jmaterenvironsci.comchemistrysteps.com
Products Mixture of smaller alkanes and alkenesIncreased branching is a common outcome. technion.ac.iljmaterenvironsci.com

Stereoselective Synthesis Methodologies for Branched Alkane Units

The presence of a stereocenter at the C-6 position of this compound invites the exploration of stereoselective synthetic methods to produce enantiomerically pure or enriched forms of the molecule. Such syntheses are crucial for studying the specific properties of individual stereoisomers.

A common strategy for constructing chiral alkanes involves the use of Grignard reagents and subsequent transformations. plymouth.ac.ukorganic-chemistry.org For instance, the addition of a Grignard reagent to a chiral ketone or aldehyde can create a new stereocenter. This is often followed by dehydration of the resulting alcohol to an alkene and subsequent hydrogenation to the alkane. plymouth.ac.uk The stereochemical outcome of the Grignard addition can be controlled by using chiral auxiliaries or catalysts.

More advanced methods for acyclic stereocontrol can also be applied. github.io These strategies often rely on substrate-controlled diastereoselective reactions, where existing stereocenters in the molecule direct the formation of new ones. For example, the hydroboration of a chiral alkene can proceed with high diastereoselectivity, leading to a chiral alcohol that can then be converted to the alkane. github.io

A plausible stereoselective synthesis of (R)- or (S)-2,2,6-trimethylnonane could start from a chiral building block. For example, a stereoselective alkylation of a chiral enolate could be employed to set the stereocenter at the future C-6 position. Alternatively, an asymmetric hydrogenation of a prostereogenic alkene precursor using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) could directly generate the desired stereoisomer of this compound.

Table 2: Selected Stereoselective Reactions for Branched Alkane Synthesis

Reaction TypeDescriptionKey for Stereocontrol
Grignard reaction with chiral carbonyl Addition of an organometallic reagent to a chiral ketone or aldehyde. organic-chemistry.orgThe existing stereocenter in the carbonyl compound directs the attack of the nucleophile.
Asymmetric Hydrogenation Reduction of a double bond using H₂ and a chiral catalyst.Chiral metal complexes (e.g., with BINAP or other chiral ligands) create a chiral environment for the reaction.
Substrate-controlled diastereoselective reactions An existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. github.ioConformation of the substrate and steric hindrance guide the approach of the reagent.
Enantioselective [2+2] Photocycloaddition Light-induced cycloaddition to form cyclobutane (B1203170) rings, which can then be cleaved. researchgate.netChiral catalysts can induce enantioselectivity in the formation of the cyclobutane intermediate. researchgate.net

Synthesis of this compound Derivatives and Analogs

The functionalization of a relatively inert alkane like this compound is challenging but allows for the preparation of a wide range of derivatives and analogs with potentially interesting properties. This section discusses key transformations such as esterification, acylation, halogenation, oxidation, and the introduction of thiol groups.

Derivatization via Esterification and Acylation Reactions

Direct esterification or acylation of an alkane is not a standard transformation due to the low reactivity of C-H bonds. These derivatizations typically proceed via an alcohol intermediate, which can be obtained through the controlled oxidation of the parent alkane (see section 2.3.2).

Once an alcohol derivative of this compound is obtained (e.g., 2,2,6-trimethylnonan-x-ol), standard esterification methods can be applied. For sterically hindered secondary or tertiary alcohols, direct Fischer esterification with a carboxylic acid under acidic catalysis can be slow. More effective methods include the use of activated carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. For particularly hindered alcohols, specialized coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction. google.com The synthesis of esters from sterically hindered alcohols can also be achieved using benzotriazole (B28993) esters as efficient intermediates. researchgate.net

Acylation reactions to form ketones can be achieved from acyl radical precursors. nih.govresearchgate.net Visible-light photoredox catalysis has emerged as a mild method to generate acyl radicals from sources like aldehydes or carboxylic acids, which can then engage in C-C bond-forming reactions. nih.govresearchgate.net However, the direct acylation of an unactivated C-H bond of an alkane remains a significant synthetic challenge.

Controlled Halogenation and Oxidation Pathways of Branched Alkanes

Controlled halogenation and oxidation provide a means to introduce functional groups onto the alkane backbone, creating precursors for further derivatization.

Halogenation: Free-radical halogenation is a classic method for functionalizing alkanes. wikipedia.orglibretexts.org The reaction of this compound with chlorine or bromine in the presence of UV light or heat would lead to a mixture of halogenated isomers. wikipedia.orgorganicchemistrytutor.com The selectivity of this reaction is governed by the stability of the radical intermediate formed during hydrogen abstraction. Tertiary C-H bonds are the most reactive, followed by secondary, and then primary C-H bonds. plymouth.ac.ukacs.org In this compound, there is one tertiary C-H bond at the C-6 position, making this the most likely site for halogenation, particularly with the more selective bromine. youtube.com

Table 3: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

C-H Bond TypeRelative Reactivity (Chlorination)Relative Reactivity (Bromination)
Primary (1°) 11
Secondary (2°) ~3-4~80-100
Tertiary (3°) ~5~1600

Note: Ratios can vary depending on reaction conditions. youtube.com

Oxidation: The controlled oxidation of alkanes to alcohols is a highly sought-after transformation. studysmarter.co.uk Catalytic systems employing transition metals like chromium or copper can oxidize alkanes to a mixture of alcohols and ketones. google.comrsc.org For example, tertiary butyl hydroperoxide in the presence of a chromium catalyst can oxidize C₃-C₂₀ alkanes to their corresponding alcohols and ketones with minimal formation of carboxylic acids. google.com Applying such a system to this compound would likely lead to oxidation at the more reactive tertiary C-6 position, yielding 2,2,6-trimethylnonan-6-ol. Other advanced catalytic systems, some inspired by biological enzymes like cytochrome P450, are being developed for the selective hydroxylation of alkanes. nih.gov

Preparation of Alkane Thiol Derivatives

Thiol derivatives of this compound can be prepared from the corresponding haloalkanes or alkenes.

The most common method for synthesizing thiols is the Sₙ2 reaction of an alkyl halide with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). libretexts.orglibretexts.org Thus, treatment of 6-bromo-2,2,6-trimethylnonane (obtained from halogenation) with NaSH would yield this compound-6-thiol. A common side reaction is the formation of a dialkyl sulfide (B99878), which can be minimized by using an excess of the hydrosulfide or by using thiourea (B124793) as the nucleophile followed by hydrolysis. libretexts.orglibretexts.org

Another route to thiols is the anti-Markovnikov addition of hydrogen sulfide (H₂S) to an alkene in the presence of a radical initiator or UV light. wikipedia.org If an alkene derivative of this compound were synthesized (e.g., by dehydration of the corresponding alcohol), this method could be used to introduce a thiol group. For example, the radical addition of H₂S to 2,2,6-trimethylnon-5-ene would likely yield this compound-6-thiol.

For the stereoselective synthesis of tertiary thiols, methods involving the stereoinvertive nucleophilic substitution of cyclopropyl (B3062369) alcohols with a thiocyanate (B1210189) source, followed by reduction, have been developed. acs.org This offers a pathway to chiral tertiary thiols with high diastereopurity. acs.org

Advanced Analytical Spectroscopies for 2,2,6 Trimethylnonane Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 2,2,6-trimethylnonane. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it indispensable for differentiating and quantifying structural isomers.

The successful separation of this compound from its isomers and other hydrocarbons in a mixture is critically dependent on the optimization of GC parameters. longdom.orginacom.nl The goal is to achieve baseline resolution of all target compounds in the shortest possible analysis time. inacom.nl Key parameters that require careful tuning include the stationary phase, column dimensions, temperature program, and carrier gas flow rate. longdom.orglibretexts.org

Stationary Phase Selection : For non-polar analytes like branched alkanes, a non-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5MS), is typically the preferred choice. scielo.br The principle of "like dissolves like" ensures good interaction and separation based on boiling points and subtle differences in molecular shape.

Column Dimensions : Long, narrow-bore capillary columns (e.g., 30–60 m length, 0.25 mm internal diameter) provide a high number of theoretical plates, which is essential for resolving closely eluting isomers. researchgate.net

Temperature Programming : A programmed temperature ramp is crucial for analyzing mixtures with a wide range of boiling points. libretexts.org The initial temperature is set low enough to resolve highly volatile compounds, then gradually increased to elute higher-boiling compounds like trimethylnonanes in a reasonable time with good peak shape. longdom.org

Flow Rate : Optimizing the carrier gas (typically Helium or Hydrogen) flow rate is necessary to maximize column efficiency. researchgate.net Too high a flow rate can lead to insufficient interaction with the stationary phase and poor resolution, while a rate that is too low can cause excessive diffusion and band broadening. longdom.org

Table 1: GC Parameter Optimization Strategies for Branched Alkanes

ParameterObjectiveTypical Conditions & Considerations
Stationary Phase Achieve separation based on boiling point and molecular shape.Non-polar phases (e.g., 5% Phenyl Polydimethylsiloxane) are standard.
Column Length Increase the number of theoretical plates for better resolution.30 m to 60 m is common for complex mixtures. Doubling length increases resolution by a factor of ~1.4. researchgate.net
Column I.D. Enhance efficiency and sensitivity.0.25 mm is a standard choice, balancing sample capacity and resolution.
Temperature Program Elute a wide range of compounds with good peak shape.Start near or below the boiling point of the most volatile component; ramp at 5-10°C/min. scielo.br
Carrier Gas Flow Maximize separation efficiency (minimize plate height).Optimize for the specific column dimensions and carrier gas (e.g., ~1-2 mL/min for He in a 0.25 mm column). scielo.br

This table provides generalized starting points for method development.

Once separated by the GC, the this compound molecule enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons. chemguide.co.uk This process forms a positively charged molecular ion (M•+) and induces fragmentation. The resulting mass spectrum is a unique fingerprint determined by the molecule's structure. chemguide.co.uklibretexts.org

For branched alkanes, fragmentation preferentially occurs at points of branching to form the most stable carbocations. docbrown.info The structure of this compound, with its quaternary carbon at position 2 and a tertiary carbon at position 6, dictates a characteristic fragmentation pattern.

Molecular Ion (M•+) : The molecular ion peak for this compound (C12H26) would appear at a mass-to-charge ratio (m/z) of 170. However, for highly branched alkanes, this peak is often weak or entirely absent due to the instability of the molecular ion. libretexts.orgdocbrown.info

Alpha-Cleavage : The C-C bonds adjacent to the branching points are prone to breaking.

Cleavage at the C2 quaternary center leads to the loss of a methyl radical (•CH3, mass 15) to form a highly stable tertiary carbocation at m/z 155, or the loss of a heptyl radical (•C7H15, mass 99) to form the tert-butyl cation at m/z 57. The m/z 57 peak is often the base peak (most abundant) for alkanes containing a tert-butyl group. docbrown.infodocbrown.info

Cleavage at the C6 tertiary center can result in the loss of a propyl radical (•C3H7, mass 43) to yield an ion at m/z 127, or the loss of a C8H17 radical to form an ion at m/z 43.

Further Fragmentation : The primary fragment ions can undergo further fragmentation through the loss of neutral alkene molecules (e.g., ethene, propene), leading to a series of smaller ions typically separated by 14 mass units (-CH2- group). libretexts.org

Table 2: Predicted Key Mass Fragments for this compound

m/zProposed Fragment IonOrigin of Fragment
170[C12H26]+•Molecular Ion (likely weak or absent)
155[C11H23]+Loss of •CH3 from C2
127[C9H19]+Loss of •C3H7 from C6
57[C4H9]+tert-Butyl cation from cleavage at C2; often the base peak.
43[C3H7]+Isopropyl cation from cleavage at C6

This table is predictive, based on established fragmentation rules for branched alkanes.

For analyzing this compound in complex matrices such as environmental or biological samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful sample preparation technique. nih.govresearchgate.net It is a solvent-free method that combines sampling, extraction, and concentration into a single step. mdpi.com

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. scielo.br Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an optimized extraction time, the fiber is withdrawn and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column for analysis. nih.gov

The efficiency of the extraction depends on several factors: mdpi.com

Fiber Coating : For non-polar alkanes, a non-polar polydimethylsiloxane (PDMS) fiber is effective. For a broader range of volatiles, a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) can provide higher sensitivity. researchgate.net

Extraction Temperature and Time : Increasing the temperature of the sample vial increases the vapor pressure of the analytes, promoting their transfer to the headspace. mdpi.com Both temperature and time must be optimized to ensure equilibrium is reached and maximum sensitivity is achieved without causing thermal degradation.

Sample Matrix : The composition of the sample (e.g., water, soil, oil) can significantly affect the partitioning of the analyte and must be considered during method development. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Branched Alkanes

While GC-MS is excellent for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of pure compounds. acs.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assembly of the molecular structure. smbstcollege.com

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its local electronic environment. inflibnet.ac.inoregonstate.edu Protons in different locations within the this compound structure will experience different degrees of magnetic shielding and thus resonate at slightly different frequencies.

For alkanes, proton signals typically appear in the upfield region of the spectrum, from approximately 0.7 to 1.7 ppm. inflibnet.ac.in

Methyl Protons (-CH₃) : These are generally the most shielded protons and appear at the lowest chemical shifts (highest field), typically 0.8-1.0 ppm. The nine protons of the two methyl groups on C2 are chemically equivalent and would appear as a single, sharp singlet due to the absence of adjacent protons for coupling. The methyl group on C6 would be a doublet, split by the single proton on C6. The terminal methyl group of the propyl chain at C6 would be a triplet.

Methylene (B1212753) Protons (-CH₂-) : These protons are less shielded than methyl protons and typically resonate between 1.2-1.4 ppm. inflibnet.ac.in The multiple methylene groups in the nonane (B91170) backbone would produce complex, overlapping multiplets in this region.

Methine Protons (-CH-) : The single methine proton at the C6 branch point is the least shielded of the aliphatic protons and would appear furthest downfield, likely in the 1.4-1.7 ppm range, as a complex multiplet due to coupling with adjacent methylene and methyl protons. inflibnet.ac.in

Table 3: General ¹H NMR Chemical Shift Ranges for Alkane Moieties

Proton TypeMoietyTypical Chemical Shift (δ, ppm)Expected Multiplicity for this compound
Methyl R-CH₃0.7 - 1.3Singlet (C2-Me), Doublet (C6-Me), Triplet (C9-Me)
Methylene R-CH₂-R1.2 - 1.4Multiplets
Methine R₃C-H1.4 - 1.7Multiplet (C6-H)

Source: Adapted from typical values for aliphatic hydrocarbons. inflibnet.ac.inoregonstate.edu

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure produces a distinct signal in the spectrum. libretexts.org For this compound, symmetry dictates that not all 12 carbons are unique. The two methyl groups on C2 are equivalent. Therefore, a total of 11 distinct signals are expected in the ¹³C NMR spectrum.

The chemical shift of each carbon signal indicates its environment, such as the degree of substitution and proximity to branches. pdx.edu

Quaternary Carbons (R₄C) : The quaternary carbon at C2 would appear in the 30-40 ppm range.

Tertiary Carbons (R₃CH) : The methine carbon at C6 would be found in a similar or slightly downfield region.

Methylene Carbons (-CH₂-) : The various methylene carbons in the chain would have distinct signals, generally between 20-50 ppm, with their exact shifts influenced by their position relative to the branched centers.

Methyl Carbons (-CH₃) : Methyl carbons are typically the most shielded and appear at the highest field (lowest ppm), usually between 10-30 ppm.

The unique pattern of 11 signals and their specific chemical shifts serves as a "fingerprint" that can definitively confirm the this compound structure and distinguish it from all other isomers, which would show a different number and pattern of signals. libretexts.orgruc.dk

Table 4: Predicted Number of Unique Signals in ¹³C NMR for Trimethylnonane Isomers

IsomerMolecular FormulaNumber of Unique Carbon Signals
This compound C₁₂H₂₆11
2,2,3-Trimethylnonane C₁₂H₂₆12
2,4,6-Trimethylnonane C₁₂H₂₆9 (assuming diastereomers not resolved)

This predictive table illustrates the power of ¹³C NMR in isomer differentiation.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Alkane Branching Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of a compound by probing its vibrational modes. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift corresponds to vibrations that cause a change in the molecule's polarizability. uni-siegen.de For a molecule with low symmetry like this compound, many vibrational modes are expected to be active in both IR and Raman spectra. uni-siegen.de

The analysis of the vibrational spectra of alkanes is particularly useful for identifying the presence and nature of branching. The key spectral regions for alkanes are the C-H stretching region (approximately 2850-3000 cm⁻¹) and the C-H bending (deformation) region (approximately 1340-1470 cm⁻¹).

The C-H stretching vibrations appear just below 3000 cm⁻¹ for aliphatic compounds. researchgate.net The presence of different types of C-H bonds (methyl vs. methylene vs. methine) gives rise to multiple, often overlapping, bands in this region. Asymmetric and symmetric stretching modes of CH₃ and CH₂ groups can typically be resolved.

More diagnostic for branching are the C-H bending vibrations. The presence of a tert-butyl group in this compound is characterized by a strong absorption in the IR spectrum. Specifically, the gem-dimethyl structure within the tert-butyl group gives rise to a characteristic doublet in the C-H bending region, typically around 1390 cm⁻¹ and 1365 cm⁻¹. The higher frequency band is usually less intense than the lower frequency one. The presence of a CH(CH₃) group (an isopropyl-like moiety at C6) also results in a characteristic doublet in a similar region (around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹), which may overlap with the tert-butyl signals.

Raman spectroscopy is highly sensitive to the symmetric vibrations of the carbon skeleton and homo-nuclear bonds, making it an excellent tool for analyzing the C-C framework of alkanes. ksu.edu.sa Skeletal vibrations, which appear in the "fingerprint region" below 1200 cm⁻¹, can be complex but provide a unique pattern for a specific branched alkane. For instance, breathing modes of the carbon skeleton, particularly those involving the quaternary carbon of the tert-butyl group, would be expected to produce distinct signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

The following are typical frequency ranges for the specified vibrational modes in branched alkanes.

Vibrational ModeFunctional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity (IR/Raman)
Asymmetric C-H Stretch-CH₃~2962~2962Strong/Strong
Symmetric C-H Stretch-CH₃~2872~2872Medium/Strong
Asymmetric C-H Stretch-CH₂-~2926~2926Strong/Strong
Symmetric C-H Stretch-CH₂-~2853~2853Medium/Strong
Asymmetric C-H Bend-CH₃~1460~1460Medium/Medium
Symmetric C-H Bend (Umbrella)-CH₃~1375~1375Strong/Medium
CH₂ Scissoring Bend-CH₂-~1465~1465Medium/Medium
gem-Dimethyl C-H BendC(CH₃)₂ (in tert-butyl)~1390 & ~1365~1390 & ~1365Strong/Medium
Isopropyl-type C-H BendCH(CH₃)~1385-1380 & ~1370-1365~1385-1380 & ~1370-1365Medium/Medium
C-C Skeletal VibrationsAlkane Backbone800-1200800-1200Weak-Medium/Strong

Theoretical and Computational Chemistry of 2,2,6 Trimethylnonane

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of molecules like 2,2,6-trimethylnonane. These methods solve the Schrödinger equation to predict molecular properties from first principles.

Density Functional Theory (DFT) Applications to Branched Alkane Structures

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and geometry of alkanes due to its balance of accuracy and computational cost. DFT methods are used to calculate optimized geometries, including bond lengths and angles, by finding the minimum energy state of the molecule.

For branched alkanes, DFT studies have shown that C-C and C-H bond lengths are typically around 1.53 Å and 1.09 Å, respectively. However, steric hindrance in highly branched structures like this compound can cause slight elongations of these bonds. DFT calculations can precisely quantify these subtle structural changes. Different functionals, such as B3LYP or M06-2X, combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to achieve reliable results. For instance, studies on smaller branched alkanes have demonstrated that DFT methods can predict geometries with accuracy comparable to higher-level ab initio calculations but with significantly lower computational expense acs.org.

Below is a representative table of calculated bond lengths and angles for a branched alkane, illustrating typical values that would be obtained for this compound through DFT calculations.

ParameterAtom 1Atom 2Atom 3Calculated Value (DFT)
Bond LengthCC-1.535 Å
Bond LengthCH-1.095 Å
Bond AngleCCC109.5°
Bond AngleHCH109.5°

Note: This table presents typical values for branched alkanes and serves as an illustrative example.

Ab Initio Methods in Energy Landscape Exploration of Hydrocarbons

Ab initio methods, which are based on first principles without empirical parameters, are crucial for accurately exploring the potential energy surface of hydrocarbons nih.gov. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide benchmark-quality data for the conformational energies of alkanes nih.gov.

For a molecule with multiple rotational bonds like this compound, numerous conformers exist. The relative stability of these conformers is determined by a combination of torsional strain (from eclipsing interactions) and steric strain (from repulsion between bulky groups). The lowest energy conformation for a straight-chain alkane is typically the all-staggered, anti-periplanar arrangement rutgers.edu. However, for branched alkanes, the presence of methyl groups introduces more complex steric interactions.

The energy difference between various conformers, such as the anti and gauche arrangements of substituent groups, can be precisely calculated. For example, the gauche conformation of butane (B89635) is known to be about 0.9 kcal/mol less stable than the anti conformation due to steric strain between the methyl groups maricopa.edu. For this compound, the interactions between the methyl groups at the C2, C2, and C6 positions will lead to a complex potential energy surface with multiple local minima. Ab initio calculations are essential for accurately ranking the stability of these conformers.

Here is an example of a conformational energy table for a simple branched alkane, illustrating the type of data obtained from ab initio calculations.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°0.9
Eclipsed (H, CH3)120°3.4
Eclipsed (CH3, CH3)5.0

Note: This table uses butane as an illustrative example of conformational energy differences.

Molecular Dynamics Simulations for Intermolecular Interactions of Alkane Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of a large number of molecules over time. For alkane systems, MD simulations provide detailed insights into intermolecular interactions, which govern the physical properties of the bulk liquid, such as density, viscosity, and diffusion coefficients.

In MD simulations, the motion of each atom is calculated based on the forces exerted by surrounding atoms, which are described by a force field. These force fields, such as OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria), are parameterized to reproduce experimental data or high-level quantum chemical calculations.

Studies comparing linear and branched alkanes have shown that branching significantly affects the packing and dynamics of the molecules in the liquid state researchgate.net. Branched alkanes like this compound generally have lower densities and viscosities than their linear isomers of the same molecular weight. This is because the irregular shape of branched molecules prevents them from packing as efficiently as linear chains, leading to larger free volume. MD simulations can quantify these differences and provide a molecular-level understanding of how branching influences fluid properties acs.org. For example, simulations of dodecane (B42187) (a C12 alkane) have been used to assess the performance of various force fields in predicting properties like liquid density and surface tension over a range of temperatures acs.org.

Reaction Pathway Modeling and Kinetic Parameter Prediction for Branched Alkanes

Computational modeling is instrumental in elucidating the complex reaction mechanisms of alkane combustion and predicting key kinetic parameters.

Computational Studies of Oxidation and Pyrolysis Reaction Mechanisms

The combustion of alkanes involves a vast network of elementary reactions, including initiation, propagation, branching, and termination steps. Computational studies, often employing DFT, are used to map out these reaction pathways and identify the most favorable routes for product formation.

Pyrolysis, the thermal decomposition of a compound in the absence of oxygen, is a crucial first step in combustion. For branched alkanes, pyrolysis is typically initiated by the homolytic cleavage of a C-C bond, as these are generally weaker than C-H bonds princeton.edu. The stability of the resulting free radicals plays a key role in determining the subsequent reaction pathways. In this compound, the cleavage of the bond between C2 and C3 would be a likely initiation step due to the formation of a stable tertiary radical.

Oxidation involves the reaction of the fuel with oxygen and is characterized by the formation of peroxy radicals and other oxygenated intermediates. Computational models can trace the intricate reaction network, including the formation of important pollutants like soot precursors nih.gov. Detailed kinetic models, containing thousands of reactions and hundreds of species, are constructed based on these computational studies and validated against experimental data nih.govresearchgate.net.

Activation Energy Calculations for Alkane Chemical Transformations

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computational chemistry provides methods to calculate the activation energies for the elementary reactions involved in alkane combustion.

The Arrhenius equation describes the temperature dependence of the reaction rate constant, and the activation energy is a key component of this equation. Transition state theory is often used in conjunction with quantum chemical calculations to determine the structure and energy of the transition state for a given reaction. The activation energy can then be calculated as the energy difference between the transition state and the reactants.

For alkane pyrolysis, the activation energies for C-C bond scission are typically in the range of 80-90 kcal/mol. Hydrogen abstraction reactions by small radicals like H and CH3 have lower activation energies and are important propagation steps. DFT methods have been shown to provide reliable activation energies for these reactions, which are essential for building accurate kinetic models researchgate.net.

Below is a table with representative calculated activation energies for key reaction types in alkane pyrolysis.

Reaction TypeExample ReactionCalculated Activation Energy (kcal/mol)
C-C Bond ScissionC4H10 -> 2 C2H585
Hydrogen AbstractionC4H10 + H -> C4H9 + H28
Radical DecompositionC4H9 -> C2H4 + C2H530

Note: This table presents illustrative activation energies for reactions involving butane and its radicals.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior of Branched Alkanes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the chemical, physical, or biological properties of compounds. mdpi.com These models are built on the principle that the activity or property of a chemical is directly related to its molecular structure. wikipedia.orgmdpi.com For branched alkanes like this compound, QSAR modeling serves as a cost-effective and time-efficient alternative to extensive laboratory testing for predicting various chemical behaviors. nih.govnih.gov

The development of a QSAR model involves several key steps. nih.gov It begins with the selection of a dataset of molecules with known activities or properties. nih.gov Then, molecular descriptors, which are numerical representations of molecular features, are calculated for each molecule in the dataset. nih.govyoutube.com These descriptors can be categorized into different classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net A mathematical relationship is then established between these descriptors and the observed activity using statistical methods like multiple linear regression. nih.govnih.gov The final step involves rigorous validation of the model's predictive power. wikipedia.org

In the context of branched alkanes, QSAR models have been developed to predict a range of properties. For instance, studies have focused on creating QSAR models to estimate the Predicted No-Effect Concentrations (PNECs) of petroleum hydrocarbons, a group that includes branched alkanes, for ecological risk assessment. nih.gov In such models, the dependent variable is the property to be predicted (e.g., -logPNEC), and the independent variables are the calculated molecular descriptors. nih.gov

The selection of appropriate molecular descriptors is crucial for building a robust QSAR model. For alkanes and their derivatives, a large number of descriptors are initially calculated, and then statistical methods are used to select the most relevant ones while avoiding multicollinearity. nih.gov

Below is an interactive data table summarizing some of the types of molecular descriptors that can be used in QSAR modeling for branched alkanes.

Descriptor Class Descriptor Sub-Class/Example Description
Constitutional (0D) Molecular Weight, Atom Count, Bond CountDescribes the basic composition of the molecule without considering its 3D structure. youtube.com
Topological (2D) Connectivity Indices (e.g., Wiener, Randić), Shape IndicesDescribes the atomic connectivity and branching pattern of the molecule. researchgate.net
Geometrical (3D) Molecular Surface Area, Molecular VolumeDescribes the three-dimensional size and shape of the molecule.
Quantum-Chemical HOMO/LUMO Energies, Dipole MomentDerived from quantum mechanical calculations, these descriptors relate to the electronic properties and reactivity of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)Represents the hydrophobicity of the molecule, which is crucial for predicting environmental fate and biological activity. youtube.com

The developed QSAR models can then be used to predict the properties of new or untested branched alkanes, providing valuable information for regulatory purposes, risk assessment, and the design of chemicals with specific desired properties. wikipedia.orgnih.gov

Development and Application of Computational Combustion Models for Branched Hydrocarbons

The combustion of branched hydrocarbons like this compound is a complex process involving a vast number of elementary reactions. Computational combustion models are essential tools for understanding and predicting the behavior of these fuels under various conditions. researchgate.net These models are critical for designing more efficient and cleaner combustion engines and for ensuring operational safety. iarjset.comresearchgate.net

The development of a reliable combustion model for a branched hydrocarbon involves several key components. A central part is the detailed chemical kinetic mechanism, which is a comprehensive set of all relevant elementary reactions and their rate constants. mit.edu Due to the complexity of real fuels, which can contain hundreds of compounds, surrogate fuels are often used in modeling. mdpi.com These surrogates are simpler mixtures of a few well-characterized hydrocarbons, including branched alkanes, that are chosen to replicate the physical and chemical properties of the real fuel. mdpi.com

Computational Fluid Dynamics (CFD) is a powerful technique used to simulate combustion processes. iarjset.comresearchgate.net CFD models solve the governing equations for fluid flow, heat transfer, and chemical reactions to provide detailed information about the combustion process, such as temperature profiles and species concentrations throughout the combustor. iarjset.com These simulations require accurate thermochemical data and validated chemical kinetic mechanisms. mit.edu

The development of these models often involves a combination of theoretical calculations and experimental validation. mit.edu Quantum chemistry calculations can be used to determine the thermochemical properties of species and the rate coefficients of important reactions. mit.edu Experimental data from shock tubes, flow reactors, and flames are then used to validate and refine the kinetic models. mit.edumdpi.com

The table below provides an overview of the key aspects in the development and application of computational combustion models for branched hydrocarbons.

Model Component/Aspect Description Relevance to Branched Hydrocarbons
Chemical Kinetic Mechanism A detailed set of elementary reactions and their rate constants that describe the chemical transformations during combustion. mit.eduEssential for accurately predicting ignition delay, flame speed, and pollutant formation. The branching structure significantly influences the reaction pathways.
Surrogate Fuel Formulation A simplified mixture of a few pure hydrocarbons used to represent a complex real fuel like jet fuel or diesel. mdpi.comBranched alkanes are key components of surrogate fuels due to their prevalence in petroleum-derived fuels and their impact on combustion properties like octane (B31449) number.
Computational Fluid Dynamics (CFD) A numerical method for solving the equations of fluid motion, heat transfer, and chemical reactions. iarjset.comresearchgate.netAllows for the simulation of complex combustor geometries and flow conditions to optimize performance and reduce emissions. iarjset.com
Thermochemical Data Includes properties like enthalpy of formation, entropy, and heat capacity for all species in the kinetic model. mit.eduCrucial for accurate heat release calculations and determining equilibrium compositions.
Model Validation The process of comparing model predictions with experimental data from various setups (e.g., shock tubes, jet-stirred reactors). mdpi.comEnsures the predictive capability and reliability of the computational model across a range of operating conditions.

These computational models have been instrumental in advancing our understanding of how branched hydrocarbons burn, leading to improvements in engine design, fuel efficiency, and the reduction of harmful emissions. researchgate.netiarjset.com

Environmental Distribution and Biogeochemical Transformations of Branched Alkanes

Occurrence in Natural Environments and Complex Environmental Matrices

Identification in Petroleum Hydrocarbon Mixtures and Derivatives

Branched alkanes are a recognized fraction of crude oil and its refined products like gasoline. researchgate.net However, specific analytical studies detailing the presence and concentration of 2,2,6-trimethylnonane within these complex hydrocarbon mixtures were not identified in the conducted research. General information indicates that branched alkanes are common, but specific isomeric identification is often not the focus of broader analyses. researchgate.net

Detection in Natural Products as Fungal Metabolites and Plant Volatiles

Fungi and plants are known to produce a wide array of volatile organic compounds (VOCs), including various hydrocarbons. researchgate.netresearchgate.netmdpi.com These compounds play roles in signaling and defense. mdpi.com While studies have identified numerous fungal and plant volatiles, specific mention of this compound as a metabolite is not prominent in the available literature. Research on the essential oils of various plants, for instance, details the presence of numerous terpenes and other hydrocarbons, but this compound is not listed among the identified compounds in the reviewed studies. mdpi.comresearchgate.net

Formation Pathways as Combustion Byproducts in Environmental Systems

The combustion of hydrocarbons, such as those in vehicle exhaust, is a known source of various byproducts, including unburned hydrocarbons and their derivatives. nih.govepa.gov Complete combustion of alkanes yields carbon dioxide and water, but incomplete combustion can produce a range of other compounds. nih.govscilit.com While general classes of hydrocarbons are identified in exhaust analyses, specific data on the formation of this compound as a combustion byproduct is not available in the reviewed literature. researchgate.netmdpi.com

Microbial Degradation Pathways of Branched Alkanes in Environmental Compartments

The microbial degradation of alkanes is a critical process in the bioremediation of hydrocarbon-contaminated environments. However, the structural complexity of branched alkanes often makes them more resistant to microbial breakdown compared to their linear counterparts. awi.de

Aerobic and Anaerobic Biodegradation Mechanisms in Seawater and Soil

Microbial degradation of alkanes can occur under both aerobic and anaerobic conditions. researchgate.netnih.gov Aerobic pathways typically involve the action of oxygenase enzymes that introduce an oxygen atom into the alkane structure, initiating a cascade of reactions. researchgate.net Anaerobic degradation is a more recently discovered process and involves different enzymatic strategies, such as the addition of the alkane to fumarate. awi.denih.gov

While these general mechanisms are established for alkanes, specific studies detailing the aerobic or anaerobic biodegradation of this compound in seawater or soil are lacking. The high degree of branching in this compound likely contributes to its recalcitrance, but without specific research, its degradation pathways remain unelucidated.

Role of Specific Microbial Consortia in Branched Alkane Catabolism

The breakdown of complex hydrocarbons often requires the synergistic action of multiple microbial species, forming a consortium. brieflands.comnih.govnih.gov Some bacteria are specialized in degrading specific types of alkanes, including branched varieties. researchgate.netfrontiersin.orgnih.gov For instance, certain consortia have been shown to degrade long-chain and branched alkanes under various reducing conditions. researchgate.netresearchgate.net However, the scientific literature reviewed does not identify specific microbial consortia that have been demonstrated to catabolize this compound. The development of such consortia would be essential for the bioremediation of sites contaminated with highly branched alkanes.

Environmental Transport and Partitioning Behavior of Branched Hydrocarbons

The environmental transport and partitioning of this compound are governed by its physicochemical properties, which dictate its distribution among air, water, soil, and biota.

The key properties influencing its environmental fate are its vapor pressure, water solubility, and its octanol-water partition coefficient (Kow). The computed properties for this compound from PubChem are summarized in the table below. nih.gov

Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₆ PubChem nih.gov
Molecular Weight 170.33 g/mol PubChem nih.gov
XLogP3-AA (log Kow) 5.9 PubChem nih.gov
Boiling Point (Predicted) 187.9 °C PubChem nih.gov
Vapor Pressure (Predicted) 0.45 mmHg at 25°C PubChem nih.gov

The high XLogP3-AA value of 5.9 indicates that this compound is highly lipophilic and hydrophobic. nih.gov This suggests a strong tendency to partition from water into organic phases. Consequently, in aquatic systems, it is expected to adsorb strongly to suspended solids, sediment, and biota rather than remaining dissolved in the water column. Its low predicted water solubility further supports this partitioning behavior. nih.gov

The predicted vapor pressure suggests that this compound is a semi-volatile organic compound (SVOC). This means it can be transported over long distances in the atmosphere, either in the gas phase or adsorbed to particulate matter. Its partitioning between the atmosphere and other environmental compartments will be influenced by temperature.

The environmental fate and transport of branched alkanes can also be inferred from data on similar compounds. The following table presents predicted environmental fate and transport data for a structurally related compound, 2,6,8-trimethyldecane, from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Predicted Environmental Fate and Transport of a Related Branched Alkane (2,6,8-Trimethyldecane)

Property Predicted Value Unit
Atmospheric Hydroxylation Rate 2.09e-11 cm³/molecule·sec
Biodegradation Half-Life 5.62 days
Bioconcentration Factor 1.78e+3 L/kg

These data for a similar branched alkane suggest a moderate rate of atmospheric degradation and a significant potential for bioconcentration in aquatic organisms, as indicated by the high bioconcentration factor. epa.gov The high soil adsorption coefficient (Koc) is consistent with the expected behavior of a hydrophobic compound like this compound, indicating it will be largely immobile in soil and tend to associate with the organic fraction of soil and sediment. epa.gov

Methodological Advancements and Future Research Directions

Development of Novel Analytical Techniques for Trace Analysis of Branched Alkanes in Complex Samples

The detection and quantification of specific branched alkanes like 2,2,6-trimethylnonane in complex environmental and biological matrices present a significant analytical challenge. The development of novel analytical techniques is crucial for understanding their distribution, fate, and impact. Current research focuses on enhancing the sensitivity and selectivity of these methods to enable trace-level analysis.

Recent advancements include the use of high-temperature gas chromatography (HTGC) for the analysis of high-molecular-weight alkanes, which offers improved resolution and evaluation of purity. nih.gov For in-situ analysis within complex matrices, such as catalyst pores, two-dimensional double-quantum filtered correlation spectroscopy (DQF-COSY) NMR has been demonstrated to discriminate and quantify branched and linear alkanes, overcoming the line-broadening effects seen in traditional 1D NMR. nih.gov This technique, coupled with partial least-square regression (PLSR) analysis, allows for accurate composition estimation. nih.gov

Furthermore, innovative approaches are being developed to handle the complexity of hydrocarbon mixtures. These include specialized sample preparation techniques to isolate branched alkanes from interfering compounds and the use of advanced chromatographic columns with unique selectivities. The goal is to develop robust and reliable methods for the routine analysis of this compound and other branched alkanes at environmentally relevant concentrations.

Advanced Chemometric Approaches for Deconvolution of Chromatographic and Spectroscopic Data

The analysis of complex hydrocarbon mixtures, which often contain numerous isomers like this compound, frequently results in overlapping peaks in chromatographic and spectroscopic data. nih.gov Advanced chemometric methods are essential for deconvoluting these complex signals and extracting meaningful quantitative and qualitative information. nih.govrsc.orgresearchgate.net

Multivariate curve resolution (MCR) is a powerful technique used to resolve co-eluting peaks in chromatography and overlapping bands in spectroscopy. rsc.org MCR, particularly when combined with alternating least squares (MCR-ALS), can separate the pure component profiles from the mixed signals. rsc.org Principal component analysis (PCA) is another fundamental chemometric tool that can reduce the dimensionality of the data and identify patterns related to different hydrocarbon classes. merl.comyoutube.com

For more complex datasets, methods like independent component analysis (ICA) have shown improved separation of overlapping aromatic peaks in HPLC-DAD analysis of petroleum fractions compared to PCA. merl.com In the realm of spectroscopy, chemometric techniques such as partial least-squares (PLS) regression are used to build predictive models for the concentration of individual components in a mixture from their combined spectral data. acs.orgosti.gov The selection of meaningful wavelengths or spectral regions, often accomplished using genetic algorithms (GA), can further enhance the predictive power of these models. nih.gov These advanced data analysis strategies are critical for accurately characterizing the composition of complex hydrocarbon samples containing this compound.

Integration of Multi-Omics Data in Hydrocarbon Biogeochemistry Studies

Understanding the biogeochemical cycling of hydrocarbons like this compound requires a systems-level approach that integrates various "omics" data. researchgate.netnih.gov This includes genomics, metagenomics, metatranscriptomics, and metaproteomics, which provide insights into the microbial communities and metabolic pathways involved in hydrocarbon degradation. researchgate.netnih.gov The six most common elements in organic molecules—carbon, nitrogen, hydrogen, oxygen, phosphorus, and sulfur—are recycled through various biogeochemical cycles. pressbooks.pub

High-throughput omics techniques allow researchers to identify the specific microorganisms responsible for degrading branched alkanes and to elucidate the enzymatic machinery involved. researchgate.netnih.gov For instance, metagenomic analysis of hydrocarbon-contaminated sites can reveal the genetic potential of the microbial community for alkane degradation. nih.gov By combining this with metatranscriptomics and metaproteomics, scientists can determine which genes and proteins are actively expressed during the degradation process. researchgate.netnih.gov

This integrated approach helps to build comprehensive metabolic models of hydrocarbon degradation, including the breakdown of complex branched alkanes. researchgate.netnih.gov Understanding these processes at a molecular level is crucial for developing effective bioremediation strategies for petroleum-contaminated environments. nih.gov The integration of multi-omics data provides a powerful framework for studying the role of this compound and other hydrocarbons in global biogeochemical cycles.

Future Directions in Sustainable Synthesis and Green Chemistry for Branched Alkanes

The synthesis of branched alkanes like this compound is traditionally reliant on petrochemical feedstocks and processes that can have significant environmental impacts. axa-research.org Future research is increasingly focused on developing sustainable and green chemistry approaches for their production. chemijournal.comcuestionesdefisioterapia.comnih.gov The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, are guiding the development of new synthetic routes. epa.gov

One promising avenue is the use of biomass-derived feedstocks. researchgate.net Research is exploring the conversion of platform molecules from biomass, such as mesityl oxide (a dimer of biogenic acetone), into highly branched alkanes through processes like electrochemical processing. researchgate.net Another approach involves the catalytic hydrodeoxygenation (HDO) of bio-oils derived from lignin. researchgate.net

Furthermore, biocatalysis, using enzymes or whole microorganisms, offers a highly selective and environmentally benign route to alkane synthesis. cuestionesdefisioterapia.comrsc.org Engineered metabolic pathways in microorganisms are being developed to produce specific branched-chain hydrocarbons from renewable resources like volatile fatty acids derived from waste. rsc.org These sustainable methods aim to reduce the reliance on fossil fuels and minimize the environmental footprint of branched alkane production. researchgate.netrsc.org

Opportunities in Computational Chemistry for Predictive Modeling of Alkane Reactivity and Fate

Computational chemistry provides powerful tools for predicting the reactivity and environmental fate of alkanes like this compound. byu.educompchem.nl By applying advanced molecular simulation techniques, researchers can gain insights into the properties and behavior of these molecules at the atomic level. compchem.nl

Quantum mechanical calculations can be used to model the mechanisms of alkane reactions, such as C-H bond activation, which is a key step in their degradation and functionalization. byu.eduacs.org These computational studies help in understanding reaction pathways, identifying intermediates, and predicting reaction rates. byu.eduresearchgate.net This knowledge is valuable for designing new catalysts for alkane conversion and for predicting their persistence in the environment. byu.edu

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the physicochemical properties and biological activities of branched alkanes based on their molecular structure. nih.gov These predictive models can be used to estimate properties like biodegradability and toxicity, which are crucial for assessing the environmental risk of these compounds. nih.govresearchgate.net The integration of artificial intelligence and machine learning is further enhancing the predictive power of these computational tools for materials discovery and optimization. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.